Bis(4-tert-butylphenyl)amine
Description
Significance of Bis(4-tert-butylphenyl)amine in Contemporary Chemical Sciences
This compound, a symmetrical diarylamine, has emerged as a compound of significant interest in modern chemical sciences. Its structure, featuring two tert-butyl groups in the para positions of the phenyl rings, imparts a unique combination of steric hindrance and electronic properties. This specific substitution pattern is crucial to its utility, influencing its stability, solubility, and reactivity.
One of the primary areas where this compound demonstrates its significance is in the field of materials science, particularly in the development of organic electronic devices. It serves as a key building block for the synthesis of more complex molecules, such as hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.orgsolubilityofthings.com The bulky tert-butyl groups help to prevent intermolecular interactions and crystallization, promoting the formation of stable amorphous films, a critical requirement for device longevity and efficiency. mdpi.com
Furthermore, the amine moiety of this compound and its derivatives possesses inherent antioxidant properties. The nitrogen atom can donate a hydrogen atom to neutralize free radicals, a mechanism that is fundamental to the stabilization of polymeric materials and lubricating oils against oxidative degradation. researchgate.netnih.gov The study of its oxidative behavior has also revealed that it is a precursor to highly stable diarylnitroxyl radicals, which are of interest for applications in redox-flow batteries and as tunable redox-active materials.
Scope and Relevance in Specialized Research Domains
The relevance of this compound extends into several specialized research domains, driven by its versatile chemical nature.
Organic Electronics: In the quest for high-performance OLEDs, the design of the hole-transport layer (HTL) is critical for efficient charge injection and transport, ultimately impacting the device's brightness and lifespan. rsc.org this compound is a common core structure incorporated into larger, more complex HTMs. mdpi.comelsevierpure.com For instance, derivatives of this amine are used to create materials with high glass transition temperatures (Tg), which contributes to the morphological stability of the OLED device during operation. solubilityofthings.com Research has shown that incorporating moieties derived from this compound into composite HTLs can enhance the external quantum efficiency (EQE) of near-infrared perovskite quantum dot light-emitting diodes by improving charge injection and recombination dynamics. researchgate.net
Polymer Chemistry and Antioxidants: The degradation of polymers and oils due to oxidation is a significant industrial challenge. Aromatic amines, including this compound, function as effective antioxidants. spectrabase.com The mechanism of action involves the amine acting as a radical scavenger. nih.govmdpi.com The bulky tert-butyl groups enhance the stability of the resulting aminyl radical, preventing it from initiating further unwanted reactions. This makes it a valuable additive for improving the thermal stability and service life of materials like plastics and lubricants. wuxiapptec.commdpi.com
Synthetic Chemistry: The synthesis of sterically hindered diarylamines like this compound has been a subject of significant research. The development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has provided a powerful and versatile method for their preparation. wikipedia.orgchemicalbook.com This reaction allows for the formation of the C-N bond between an aryl halide and an amine under relatively mild conditions, overcoming the limitations of older methods which often required harsh conditions and had limited substrate scope. wikipedia.org The ability to efficiently synthesize such molecules is crucial for the continued exploration of their applications.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are foundational to its application in various research fields. A summary of its key properties is provided in the interactive table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-tert-butyl-N-(4-tert-butylphenyl)aniline | rsc.orgrsc.org |
| Synonyms | 4,4'-Di-tert-butyldiphenylamine | rsc.orgchemrxiv.orgtcichemicals.com |
| CAS Number | 4627-22-9 | researchgate.netrsc.orgchemrxiv.org |
| Molecular Formula | C₂₀H₂₇N | researchgate.netrsc.org |
| Molecular Weight | 281.44 g/mol | researchgate.nettcichemicals.com |
| Appearance | White to light yellow powder or crystals | rsc.orgchemrxiv.org |
| Melting Point | 105.0 to 109.0 °C | chemrxiv.orgtcichemicals.com |
| Boiling Point | 195 °C / 3 mmHg | tcichemicals.com |
| Solubility | Soluble in toluene (B28343) | tcichemicals.com |
Synthesis of this compound
The construction of the diarylamine framework, particularly with sterically demanding groups, has been significantly advanced by modern cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a premier method for the synthesis of this compound and its analogues. wikipedia.orgchemicalbook.com
This palladium-catalyzed reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a suitable base and a phosphine (B1218219) ligand. wuxiapptec.comwikipedia.org For the synthesis of this compound, a common approach would be the reaction of 4-tert-butylaniline (B146146) with a 4-tert-butylated aryl halide, such as 4-tert-butylbromobenzene.
A representative, though generalized, reaction scheme is as follows:
Reactants:
4-tert-butylaniline
4-tert-butylbromobenzene
Catalytic System:
Palladium Source: A palladium(0) or palladium(II) precursor, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂). wuxiapptec.comnih.gov
Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Examples include XantPhos or t-BuXPhos. nih.gov
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. nih.gov
Solvent:
Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane (B91453) are typically employed. nih.gov
The reaction is generally carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures, often in the range of 80-110 °C, until the reaction is complete. wuxiapptec.com The product, this compound, is then isolated and purified using standard techniques such as column chromatography. This method provides a high-yielding and versatile route to a wide range of diarylamines that were previously difficult to access.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-(4-tert-butylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEKHRGERHDLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332547 | |
| Record name | Bis(4-tert-butylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4627-22-9 | |
| Record name | 4,4'-Di-tert-butyldiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-tert-butylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DI-TERT-BUTYLDIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25750I14Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Precursor Chemistry
Development of Tailored Synthetic Pathways
The construction of the bis(4-tert-butylphenyl)amine framework relies on several strategic approaches that have been refined to improve yield, purity, and applicability to diverse derivatives. These methods are central to accessing this compound for its use as a precursor in materials science and other chemical applications.
Reduction of N,N-Bis(4-tert-butylphenyl)hydroxylamine Derivatives
A notable synthetic route to this compound involves the reduction of its corresponding hydroxylamine (B1172632) derivative, N,N-bis(4-tert-butylphenyl)hydroxylamine. This precursor can be synthesized by the reduction of the related aminoxyl radical with reagents such as hydrazine (B178648) hydrate. researchgate.net The subsequent conversion of the hydroxylamine to the target amine is a critical step.
One documented method involves the acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine. researchgate.net When treated with strong acids like perchloric acid in methanol (B129727), the hydroxylamine undergoes a complex series of reactions. This process yields not only the desired this compound but also a substituted phenoxazine (B87303) derivative as a co-product. researchgate.net For instance, treatment of the hydroxylamine with HClO4 in methanol resulted in the formation of this compound in an 11% yield after isolation from a complex mixture of products. researchgate.net
The mechanism of this transformation is proposed to involve the formation of a diarylaminium cation radical, which can then undergo further reactions leading to the observed products. researchgate.net This pathway highlights a trade-off between directness and selectivity, as the reaction generates multiple products, necessitating careful purification to isolate the target diarylamine.
Metal-Catalyzed Amination Strategies
Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for the formation of carbon-nitrogen bonds, representing a cornerstone of modern synthetic organic chemistry for preparing diarylamines. nih.govacs.org Both palladium and copper-based catalytic systems have been effectively employed for this purpose.
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides or pseudohalides (like triflates or mesylates) and an amine. orgsyn.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency, functional group tolerance, and broad substrate scope, making it a key strategy for synthesizing compounds like this compound. orgsyn.orgorganic-chemistry.org
The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation of the amine and association with the palladium center. The crucial C-N bond-forming step occurs via reductive elimination, which releases the diarylamine product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. orgsyn.org
For the synthesis of this compound, this reaction would typically involve the coupling of 4-tert-butylaniline (B146146) with a 4-tert-butyl-substituted aryl halide (e.g., 4-bromo-tert-butylbenzene or 4-chloro-tert-butylbenzene).
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | 4-bromo-tert-butylbenzene | Aryl source |
| Amine | 4-tert-butylaniline | Amine source |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Palladium precursor |
| Ligand | Buchwald or Hartwig phosphine ligands (e.g., CM-phos) | Stabilizes Pd, facilitates catalytic cycle |
| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine |
| Solvent | Toluene (B28343) or Dioxane | Reaction medium |
| Temperature | 80-110 °C | To drive the reaction |
This table represents typical conditions and specific reagents may vary based on detailed experimental procedures. orgsyn.orgpolyu.edu.hk
The development of specialized ligands has enabled these reactions to proceed under milder conditions and with lower catalyst loadings, even allowing for the use of less reactive aryl chlorides. organic-chemistry.orggoogle.com
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, predating the palladium-based approaches. umass.edunih.gov Though it traditionally requires harsh reaction conditions such as high temperatures, the development of modern catalytic systems with various ligands has significantly improved its utility and scope. nih.govbeilstein-journals.org
The synthesis of this compound via the Ullmann reaction would involve the coupling of 4-tert-butylaniline with a 4-tert-butylaryl halide, typically an iodide or bromide, in the presence of a copper catalyst and a base. organic-chemistry.org
Table 2: Key Components in Modern Ullmann Condensation
| Component | Example Reagent/Condition | Role |
|---|---|---|
| Aryl Halide | 4-iodo-tert-butylbenzene | Aryl source (more reactive than bromides/chlorides) |
| Amine | 4-tert-butylaniline | Amine source |
| Catalyst | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O) | Copper source |
| Ligand | Phenanthroline, amino acids, or oxalyl dihydrazide | Accelerates reaction, improves solubility/yield |
| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Neutralizes HX byproduct |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High-boiling polar aprotic solvent |
| Temperature | 100-210 °C | Often requires high heat |
This table illustrates general components for an Ullmann-type reaction; specific conditions can vary significantly. nih.govresearchgate.net
While palladium-catalyzed methods are often preferred for their milder conditions, copper-catalyzed protocols remain valuable, especially in industrial-scale synthesis and for specific substrates where palladium catalysis may be less effective. umass.edu
Nucleophilic Displacement Reactions for Substituted Amine Ligands
Nucleophilic aromatic substitution (SNAr) provides a transition-metal-free pathway to diarylamines. acs.orgchemistryviews.org This method is most effective when one of the aromatic rings is activated by a strong electron-withdrawing group (EWG) in the ortho or para position to the leaving group. The EWG stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the reaction.
For a molecule like this compound, which lacks strong electron-withdrawing groups, a direct SNAr reaction is generally not feasible under standard conditions. However, innovative strategies have been developed to overcome this limitation. One such approach is the desulfinylative Smiles rearrangement, where a sulfinamide precursor undergoes an intramolecular rearrangement to form the diarylamine. acs.org This method allows for the synthesis of sterically hindered diarylamines that are difficult to access via traditional SNAr. acs.org
Another advanced strategy involves the use of diaryliodonium salts. chemrxiv.org In this method, cyclic amines can be diarylated and then undergo a ring-opening cascade reaction with external nucleophiles to yield highly functionalized diarylamines. chemrxiv.org While not a direct synthesis of the parent this compound, these nucleophilic displacement-based strategies are powerful for creating its functionalized derivatives.
Synthesis of Functionalized Precursors and Derivatives
The synthesis of functionalized precursors is crucial for creating a diverse range of this compound derivatives. These derivatives are important for tuning the electronic and physical properties of materials derived from the core structure. Functionalization can be achieved either by using already substituted starting materials in the synthetic routes described above or by post-synthesis modification of the parent amine.
For example, palladium-catalyzed C-H arylation can be used to directly install aryl groups onto aromatic rings, including complex structures like porphyrins which may incorporate diarylamine functionalities. acs.org Similarly, precursors like 4-tert-butylphenol (B1678320) can be converted into aryl mesylates, which are effective coupling partners in Buchwald-Hartwig aminations, providing an alternative to aryl halides. orgsyn.orgpolyu.edu.hk
The synthesis of specific precursors, such as bis(4-tert-butylphenyl)iodonium salts, has also been explored. sacredheart.edu These hypervalent iodine compounds serve as versatile reagents and precursors for other complex molecules and can be catalysts for photopolymerization. sacredheart.edu The ability to synthesize and manipulate these precursors allows for the strategic construction of a wide array of complex molecules built upon the this compound scaffold.
Stereoselective and Chemo-selective Synthesis Approaches
While this compound is an achiral molecule, making stereoselectivity a non-pertinent issue for its direct synthesis, the principles of chemo-selectivity are highly relevant, particularly in the context of advanced synthetic methods.
Chemo-selectivity refers to the ability of a reaction to proceed at one functional group in the presence of other, potentially reactive groups. Modern cross-coupling reactions like the Buchwald-Hartwig amination exhibit exceptional chemo-selectivity. The palladium catalysts, modulated by sophisticated ligands, can selectively facilitate the C-N coupling of aryl halides without disturbing a wide array of other functional groups, such as esters, ketones, and nitriles, that might be present on the substrates. researchgate.netnih.gov This allows for the synthesis of complex diarylamine derivatives that would be incompatible with less selective, high-temperature methods.
Similarly, advancements in the Ullmann condensation have led to improved chemo-selectivity. The use of specific ligands and alternative reaction media, such as deep eutectic solvents, allows the copper-catalyzed coupling to proceed under much milder conditions, thus preserving sensitive functional groups. nih.gov An alternative to the Ullmann reaction, using potassium fluoride-alumina with 18-crown-6, also provides a simple and efficient procedure for synthesizing diarylamines with good to excellent yields and tolerance for diverse electron-withdrawing groups. nih.gov
Characterization of Synthetic Intermediates and Products through Advanced Spectroscopic Techniques
The structural elucidation of this compound and its synthetic intermediates relies on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show a highly characteristic pattern. A sharp singlet with a large integration value (18H) appears in the aliphatic region (around δ 1.2-1.3 ppm), corresponding to the chemically equivalent protons of the two tert-butyl groups. rsc.orgntu.edu.tw The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. A broader singlet corresponding to the N-H proton is also observed.
¹³C NMR: The carbon spectrum provides further structural confirmation. Key signals include those for the methyl carbons and the quaternary carbon of the tert-butyl groups. ntu.edu.tw The aromatic region shows distinct signals for the four types of carbons in the phenyl rings (two substituted, two unsubstituted). ntu.edu.twresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would feature:
A characteristic absorption band for the N-H stretching vibration, typically in the range of 3300-3500 cm⁻¹.
C-H stretching bands for the aromatic rings (above 3000 cm⁻¹) and the aliphatic tert-butyl groups (below 3000 cm⁻¹).
Aromatic C=C stretching absorptions in the 1500-1600 cm⁻¹ region. nih.gov
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern.
The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₂₀H₂₇N, MW = 281.44). nih.gov
A prominent peak is often observed at M-15 (m/z 266), which corresponds to the loss of a methyl radical (•CH₃) from one of the tert-butyl groups, a characteristic fragmentation for tert-butyl substituted aromatic compounds. nih.gov
| Technique | Observation | Inferred Structural Feature |
| ¹H NMR | Singlet (18H) at ~1.3 ppm rsc.orgntu.edu.tw | Two equivalent tert-butyl groups |
| Doublets in aromatic region (7.0-7.5 ppm) | 1,4-disubstituted aromatic rings | |
| ¹³C NMR | Signals at ~31 ppm and ~34 ppm ntu.edu.tw | Methyl and quaternary carbons of tert-butyl groups |
| Signals in aromatic region (115-150 ppm) | Carbons of the disubstituted phenyl rings | |
| IR Spectroscopy | Absorption at ~3400 cm⁻¹ | N-H stretching vibration |
| Absorptions at ~2960 cm⁻¹ and ~3030 cm⁻¹ | Aliphatic and aromatic C-H stretching | |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ~281 nih.gov | Correct molecular weight of the compound |
| Fragment ion peak at m/z ~266 nih.gov | Loss of a methyl group (•CH₃) |
Elucidation of Reaction Mechanisms and Kinetics
Mechanistic Investigations of Disproportionation Reactions
Disproportionation reactions, where a substance is simultaneously oxidized and reduced, are a key feature of the chemistry of Bis(4-tert-butylphenyl)amine derivatives, particularly its corresponding hydroxylamine (B1172632). These transformations can be initiated through various catalytic means.
The hydroxylamine derivative, N,N-bis(4-tert-butylphenyl)hydroxylamine, undergoes a complex disproportionation reaction when treated with strong acids. researchgate.netresearchgate.net Research has shown that this acid-catalyzed process converts the hydroxylamine derivative into two primary products: this compound and 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine. researchgate.netresearchgate.netmolaid.com The structure of the complex phenoxazine (B87303) product was confirmed through X-ray diffraction analysis. researchgate.net A proposed mechanism for this transformation has been suggested, highlighting the intricate rearrangements that occur under acidic conditions. researchgate.net
Table 1: Products of Acid-Catalyzed Disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine
| Reactant | Catalyst | Product 1 | Product 2 |
|---|---|---|---|
| N,N-bis(4-tert-butylphenyl)hydroxylamine | Strong Acid | This compound | 10-[5-tert-butyl-2-(4-tert-butylphenylamino)phenyl]-3,7-di-tert-butylphenoxazine |
Metal ions have been shown to effectively catalyze the transformation of N,N-bis(4-tert-butylphenyl)hydroxylamine. Specifically, copper(I) (Cu+) and silver(I) (Ag+) ions catalyze the disproportionation of this hydroxylamine. researchgate.net This catalytic reaction yields this compound and its corresponding stable nitroxyl (B88944) radical, Bis(4-tert-butylphenyl)aminoxyl. researchgate.net This pathway is distinct from the acid-catalyzed route, leading to a different set of products and demonstrating the influence of the catalyst on the reaction mechanism. researchgate.netresearchgate.net
Table 2: Metal-Ion Catalyzed Disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine
| Reactant | Catalysts | Product 1 | Product 2 |
|---|---|---|---|
| N,N-bis(4-tert-butylphenyl)hydroxylamine | Cu+, Ag+ | This compound | Bis(4-tert-butylphenyl)aminoxyl |
Oxidative Pathways and Radical Chemistry
The antioxidant properties of this compound are intrinsically linked to its oxidative chemistry, particularly the formation and subsequent reactions of its corresponding nitroxyl radical.
The stable nitroxyl radical, Bis(4-tert-butylphenyl)aminoxyl, can be synthesized via the oxidation of its precursors. researchgate.net One efficient preparative method involves the oxidation of this compound using an oxidant system of hydrogen peroxide and a tungstate (B81510) catalyst (H₂O₂/WO₄²⁻), which produces the radical in high yield. researchgate.net The corresponding hydroxylamine can also be oxidized to the nitroxyl radical. researchgate.net Chemical oxidation of diarylamines can also be achieved with reagents like meta-chloroperbenzoic acid (mCPBA). researchgate.net
Table 3: Selected Methods for Nitroxyl Radical Formation
| Precursor | Oxidant/Catalyst System | Product |
|---|---|---|
| This compound | H₂O₂ / WO₄²⁻ | Bis(4-tert-butylphenyl)aminoxyl |
| This compound | mCPBA | Bis(4-tert-butylphenyl)aminoxyl |
| N,N-bis(4-tert-butylphenyl)hydroxylamine | Cu+ or Ag+ (catalytic oxidation) | Bis(4-tert-butylphenyl)aminoxyl |
This compound functions as a radical-trapping antioxidant, a mechanism that involves a regenerative cycle of the amine and its corresponding nitroxide. sci-hub.sersc.org In the initial step, the diarylamine traps damaging peroxyl radicals (ROO•), a key process in the autoxidation of hydrocarbon-based materials. rsc.org This reaction forms a diarylnitroxide intermediate. rsc.org
Historically, the catalytic antioxidant activity at elevated temperatures has been explained by mechanisms like the "Korcek cycle," where the nitroxide participates in further reactions that ultimately regenerate the parent amine, allowing a single amine molecule to neutralize multiple radicals. rsc.org However, more recent investigations suggest that the diarylnitroxide itself is a highly potent inhibitor of autoxidation, potentially more so than the precursor amine. rsc.org This implies the intervention of a different or additional mechanism where the nitroxide radical plays a direct and crucial role in the catalytic inhibition cycle. rsc.org This amine/nitroxide cycling is fundamental to the high efficiency of diarylamine-based antioxidants. acs.orgnih.gov
Kinetic Studies of Derivatization Reactions
The kinetics of reactions involving this compound and its derivatives provide insight into their reactivity and potential applications. Electrochemical methods, such as cyclic voltammetry (CV), are valuable for studying the kinetics of redox-driven derivatization reactions. beilstein-journals.org
In one study, the kinetics of a mediatory oxidation were investigated using Bis(4-tert-butylphenyl)nitroxide as a redox mediator. beilstein-journals.org The CV analysis showed that the nitroxide could be used to facilitate the oxidation of a tertiary amine that has a more anodic oxidation potential. An increase in the oxidation current of the mediator was observed upon the addition of the amine substrate, indicating a successful catalytic process. beilstein-journals.org The difference in oxidation potentials between the mediator and the substrate is a key kinetic parameter. beilstein-journals.org Potentiostatic electrolyses confirmed that the derivatization (in this case, oxidation of the substrate amine to form a salt) proceeded efficiently at the potential of the mediator's oxidation. beilstein-journals.org
Table 4: Electrochemical Data for Mediated Oxidation Kinetics
| Compound/System | Method | Key Finding | Reference |
|---|---|---|---|
| Bis(4-tert-butylphenyl)nitroxide | Cyclic Voltammetry (CV) | Acts as a suitable mediator for oxidizing substrates with more anodic potentials. | beilstein-journals.org |
| Tertiary Amine A3 | Cyclic Voltammetry (CV) | Oxidation potential too anodic for direct oxidation under certain conditions. | beilstein-journals.org |
| Mediator + Amine A3 | Cyclic Voltammetry (CV) | Increased oxidation current of the mediator, indicating kinetic feasibility of the mediated reaction. | beilstein-journals.org |
| Mediator + Amine A3 | Preparative Electrolysis | Formation of the target oxidized product (salt S3) confirmed the kinetic viability of the derivatization. | beilstein-journals.org |
Compound Index
Influence of Substituent Effects on Reaction Rates
The rate of chemical reactions involving diarylamines is significantly influenced by the nature and position of substituents on the aromatic rings. The tert-butyl groups in this compound, located at the para-position of each phenyl ring, exert a notable electronic and steric effect on the reactivity of the amine nitrogen.
Substituent effects are often quantified using the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. A plot of the logarithm of the reaction rate constant (k) versus the Hammett substituent constant (σ) for a series of substituted diphenylamines in a given reaction yields a straight line with a slope represented by the reaction constant (ρ). For the protonation of five monosubstituted diphenylamines, a ρ value of +3.36 has been reported, indicating that the reaction is sensitive to substituent effects. researchgate.net
Electron-donating groups (EDGs), like the alkyl tert-butyl group, increase the electron density at the reaction center (the nitrogen atom). This generally enhances the rate of reactions where the transition state has a positive charge buildup on the amine, such as in electrophilic attacks or oxidation. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, slowing down such reactions. researchgate.net Studies on substituted diphenylamines show that electron-donating substituents increase the electron density of the oxygen atom in phenols, which is analogous to the nitrogen in amines, thereby reducing the Bond Dissociation Enthalpy (BDE) of the O-H bond. mdpi.com A similar effect is observed for the N-H bond in diphenylamines. researchgate.netcapes.gov.br
The N-H Bond Dissociation Enthalpy is a critical parameter for antioxidants, as a lower BDE facilitates the donation of a hydrogen atom to neutralize free radicals. The tert-butyl groups in this compound lower the N-H BDE, enhancing its antioxidant capability. researchgate.netcapes.gov.br Theoretical and experimental studies on 4,4'-disubstituted diphenylamines have quantified these effects. capes.gov.br
Table 1: Influence of Substituents on the N-H Bond Dissociation Enthalpy (BDE) of 4,4'-Disubstituted Diphenylamines This table presents calculated and experimentally measured N-H BDE values, demonstrating how different substituents at the para-position affect the bond strength.
| Substituent (Y) | N-H ΔBDE (Calculated, kcal/mol)¹ | N-H ΔBDE (Experimental, kcal/mol)¹ |
| OCH₃ | -2.1 | -1.7 |
| CH₃ | -1.0 | -0.9 |
| H | 0.0 | 0.0 |
| F | 0.1 | 0.2 |
| CN | 3.1 | 3.2 |
| ¹ΔBDE values are relative to the unsubstituted diphenylamine (B1679370) (Y=H). Data sourced from density functional theory calculations and radical equilibration EPR techniques. capes.gov.br |
The data shows that electron-donating groups like methoxy (B1213986) (OCH₃) and methyl (CH₃) weaken the N-H bond (negative ΔBDE), while electron-withdrawing groups like cyano (CN) strengthen it (positive ΔBDE). capes.gov.br The tert-butyl group, being an electron-donating alkyl group, would be expected to have an effect similar to the methyl group, contributing to a lower N-H BDE and thus higher reactivity in antioxidant processes.
Rate-Determining Steps in Complex Reaction Sequences
The oxidation of diarylamines can proceed through various mechanisms depending on the oxidant and reaction conditions. researchgate.net For instance, in the oxidation of diphenylamine by peroxodisulfate, the mechanism is proposed to involve the unimolecular decomposition of a protonated intermediate. researchgate.net The kinetic results from this study argue against the involvement of a nitrenium ion, suggesting the intermediate is better represented by an imine structure with the positive charge delocalized onto the aromatic ring. researchgate.net
In the oxidation of various amines by potassium ferricyanide (B76249) in an alkaline medium, the reaction is typically first-order with respect to both the amine and the ferricyanide concentration. researchgate.netrjlbpcs.com For the oxidation of certain secondary alicyclic amines, a proposed mechanism involves the initial abstraction of a proton from the α-carbon atom by a hydroxide (B78521) ion to form a carbanion. najah.edu This initial proton abstraction is considered the rate-controlling step for some amines. najah.edu In a subsequent fast step, an electron is abstracted from the carbanion by the oxidant. najah.edu
Table 2: Proposed Elementary Steps in the Oxidation of a Secondary Amine This table outlines a possible reaction sequence for amine oxidation, highlighting the potential rate-determining step.
| Step | Reaction Description | Kinetic Role |
| 1 | Proton abstraction from the α-carbon of the amine by a base (e.g., OH⁻) to form a carbanion intermediate. | Often the slow, rate-determining step. najah.edu |
| 2 | Electron transfer from the carbanion to the oxidant (e.g., [Fe(CN)₆]³⁻) to form a radical intermediate. | Typically a fast step following the RDS. najah.edu |
| 3 | Further reaction of the radical intermediate to form the final products. | Subsequent fast steps. |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Molecular Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the ground state properties and reactivity of Bis(4-tert-butylphenyl)amine and related compounds.
DFT calculations are a cornerstone for predicting the geometric and electronic properties of molecules. For derivatives of this compound, DFT has been used to optimize the ground state (S₀) geometry without any structural constraints. This computational approach is foundational for further calculations, including the determination of electronic transitions and excited state properties.
In studies of related and more complex systems incorporating the this compound moiety, DFT calculations have been essential. For instance, in a push-pull compound named tBuTPAterpy, which contains a di(4-tert-butylphenyl)amine unit, DFT simulations were used to investigate the effects of solvent polarity on its optical properties. These calculations confirmed that while the emission spectra are highly sensitive to the solvent environment, the lowest absorption band is not significantly affected. The choice of functional and basis set, such as B3LYP/6-31G*, is often benchmarked against similar known compounds to ensure the accuracy of the calculations.
Furthermore, DFT has been employed to understand the electronic structure of heptazine derivatives functionalized with bis(4-fluorophenyl)amine, a structurally similar compound. These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the compound's electronic behavior and potential applications in organic electronics.
The analysis of optimized geometries from DFT calculations provides detailed information about the structural parameters of this compound derivatives. In a study of a derivative, 3,7-bis(4-(tert-butyl)phenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methanobenzo[1,2-d:4,5-d']diisoxazole, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine bond lengths and angles. For example, the C-C bond lengths in the phenyl rings were found to be in the range of 1.368(4) to 1.389(3) Å, and the tert-butyl group C-C bond lengths were approximately 1.509(6) to 1.534(6) Å, which are consistent with experimental values.
In another example involving a Ti(IV) complex with a Schiff base ligand derived from a substituted biphenyl, selected bond lengths and angles were determined and found to be consistent with expected values. The dihedral angles are particularly important for understanding the three-dimensional structure and steric hindrance within the molecule. For instance, in a heptazine derivative substituted with bis(4-fluorophenyl)amine, large dihedral angles of 56–59° were found between the amine units and the central heptazine core. Similarly, in nitroxide derivatives, the O-N-C-C dihedral angle has been shown to influence the electronic properties of the molecule.
| Parameter | Value (Å or °) | Reference |
|---|---|---|
| Phenyl C-C Bond Length | 1.368 - 1.389 Å | |
| tert-butyl C-C Bond Length | 1.509 - 1.534 Å | |
| Dihedral |
Applications in Advanced Materials Science and Engineering
Integration in Electroactive Polymer Systems
The incorporation of bis(4-tert-butylphenyl)amine into polymer backbones has led to the creation of high-performance electroactive materials, particularly electrochromic polyamides. These polymers can change their color in response to an electrical stimulus, making them suitable for applications such as smart windows, displays, and sensors.
A successful strategy for creating highly stable electrochromic polyamides involves the synthesis of a specific diamine monomer: N,N-bis(4-aminophenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine. ntu.edu.twresearchgate.net This monomer is synthesized through established procedures using readily available reagents. ntu.edu.tw The subsequent polymerization of this diamine with various aromatic or aliphatic dicarboxylic acids is typically achieved through a phosphorylation polyamidation reaction. ntu.edu.twresearchgate.net
This process yields a family of electroactive polyamides that incorporate the di-tert-butyl-substituted N,N,N′,N′-tetraphenyl-1,4-phenylenediamine (TPPA) unit. ntu.edu.twresearchgate.net The presence of the bulky and packing-disruptive di-tert-butyl-substituted TPPA units results in amorphous polymers. ntu.edu.tw This amorphous nature contributes to their good solubility in many organic solvents, such as N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide, allowing them to be solution-cast into tough, flexible, and thin films suitable for device fabrication. ntu.edu.twresearchgate.net
A critical factor for the practical application of electrochromic materials is their stability over repeated switching cycles. Polyamides derived from this compound exhibit exceptional electrochemical and electrochromic stability. ntu.edu.twmdpi.com The key to this enhanced stability lies in the molecular design; the bulky tert-butyl groups on the pendent phenyl groups effectively block the electrochemically active sites. ntu.edu.tw This steric hindrance prevents undesirable side reactions and dimerization that can degrade performance over time, thus imparting extra redox stability to the polymer. ntu.edu.twmdpi.com
Cyclic voltammetry studies of these polyamide films show two reversible oxidation redox couples, for instance at 0.57–0.60 V and 0.95–0.98 V versus Ag/AgCl. ntu.edu.tw When subjected to applied potentials ranging from 0.0 to 1.2 V, the polyamide films display a distinct and reversible color change, transitioning from a colorless or pale yellowish neutral state to green and then blue in their oxidized forms. ntu.edu.tw These materials demonstrate high coloration efficiency and maintain their electrochromic performance even after thousands of switching cycles, highlighting their robustness. mdpi.comacs.org
| Property | Observation | Reference |
| Monomer | N,N-bis(4-aminophenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine | ntu.edu.twresearchgate.net |
| Polymerization Method | Phosphorylation polyamidation | ntu.edu.tw |
| Polymer Structure | Amorphous due to bulky di-tert-butyl-substituted TPPA units | ntu.edu.tw |
| Solubility | Good solubility in NMP and N,N-dimethylacetamide | ntu.edu.twresearchgate.net |
| Film Quality | Tough and flexible films via solution casting | ntu.edu.tw |
| Redox Potentials | Two reversible oxidation couples (e.g., ~0.58 V and ~0.96 V) | ntu.edu.tw |
| Electrochromic Behavior | Colorless/Pale Yellowish ↔ Green ↔ Blue | ntu.edu.tw |
| Stability Mechanism | Bulky tert-butyl groups provide steric hindrance, enhancing redox stability | ntu.edu.twmdpi.com |
Functional Components in Optoelectronic Devices
The electron-donating nature of the this compound moiety makes it a valuable component in the design of molecules for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). It primarily serves as a donor unit in various luminophores.
This compound has been incorporated into luminophores for blue OLEDs. researchgate.net In one study, an anthracene (B1667546) derivative featuring the N-(4-tert-butylphenyl)-N-phenylamine group was synthesized and used as the emitting material. researchgate.net The introduction of the bulky tert-butyl group was found to reduce molecular aggregation. researchgate.net This mitigation of intermolecular interactions leads to improved color purity and higher device efficiencies compared to prototypical blue emitters. researchgate.net A multilayer OLED fabricated with this material exhibited efficient blue emission with an external quantum efficiency of 1.82% at 20 mA/cm². researchgate.net
This compound is a prominent electron donor used in the design of emitters for Thermally Activated Delayed Fluorescence (TADF), a key technology for improving OLED efficiency. figshare.comacs.orgvilniustech.ltrsc.orgnih.gov TADF materials can harvest non-emissive triplet excitons and convert them into emissive singlet excitons, theoretically allowing for 100% internal quantum efficiency. nih.gov
Researchers have designed and synthesized donor-spacer-acceptor and donor-acceptor-donor compounds where this compound acts as the donor unit. figshare.comrsc.org For instance, TADF emitters have been created by pairing two di(4-tert-butylphenyl)amine donor units with a 1,3,5-triazine (B166579) acceptor. rsc.org The strong π–π conjugation between the donor and acceptor groups in these molecules facilitates efficient TADF. rsc.org OLEDs using these emitters have achieved high maximum external quantum efficiencies (EQEs) of up to 23.3% with low efficiency roll-off. rsc.org In another design, a donor-spacer-acceptor compound was developed for blue OLEDs, which are notoriously difficult to stabilize. figshare.comacs.orgvilniustech.lt The most promising emitter from this study was incorporated into an OLED that displayed blue emission with a maximum EQE of 4.9% and negligible efficiency roll-off at higher luminance. figshare.comvilniustech.ltnih.gov
| Emitter Design | Donor | Acceptor | Max. EQE | Reference |
| Sandwich Structure | Two di(4-tert-butylphenyl)amine units | 1,3,5-triazine | 23.3% | rsc.org |
| Donor-Spacer-Acceptor | Bis(4-(tert-butyl)phenyl)amine | 8-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)dibenzo[b,d]furan | 4.9% | figshare.comvilniustech.ltnih.gov |
The strong electron-donating capability of this compound makes it an excellent choice for constructing Donor-Acceptor-Donor (D-A-D) type fluorophores. researchgate.netnih.gov In this molecular architecture, two electron-donating this compound units are attached to a central electron-accepting core.
For example, when paired with a strong electron acceptor like benzocarcogendiazole, the resulting D-A-D fluorophore exhibits strong intramolecular charge transfer (ICT). researchgate.netnih.gov This strong ICT character enables photoluminescence at long wavelengths, specifically in the deep-red region of the spectrum. nih.gov A significant challenge with long-wavelength emitters is their typically low photoluminescence quantum efficiency (ΦPL). However, these D-A-D fluorophores show remarkably high ΦPL values, reaching up to 50% in solution. researchgate.netnih.gov X-ray crystallography and DFT calculations have revealed that this high efficiency is attributable to the bulky tert-butyl substituents, which induce a segregation of the π-planes of the benzocarcogendiazole units, a structural feature that enhances luminescence. nih.gov
Role in Photopolymerization Initiating Systems
In the field of polymer science, photopolymerization is a critical process where light is used to initiate a chain reaction that converts liquid monomers into solid polymers. The efficiency of this process hinges on the photoinitiating system, which is responsible for absorbing light and generating the reactive species that start the polymerization. These systems are often complex, multi-component formulations tailored for specific applications.
Photoinitiator Components in Free Radical Polymerization
Free radical polymerization is a common method used for curing materials in various applications, from dental fillings to 3D printing. rsc.org The process is initiated by free radicals generated from a photoinitiator molecule upon light exposure. advancedopticalmetrology.com While some systems use a single component (Type I photoinitiators) that cleaves to form radicals, many advanced applications rely on multi-component systems (Type II) to achieve high efficiency, especially when using visible light sources like LEDs. rsc.orgresearchgate.net
In these Type II systems, a photosensitizer (e.g., camphorquinone, thioxanthone derivatives) absorbs the light and enters an excited state. rsc.orgnih.gov This excited molecule then interacts with a co-initiator to generate the initiating radicals. Amine compounds are frequently used as co-initiators, where the excited photosensitizer abstracts a hydrogen atom or an electron from the amine, leading to the formation of an active alkylaminyl radical that initiates polymerization. nsf.gov Tertiary amines such as ethyl 4-dimethylaminobenzoate (EDB) are particularly popular due to their high efficiency. rsc.orgnsf.gov
Within this context, it is important to distinguish between this compound and a similarly named but structurally different compound, bis(4-tert-butylphenyl)iodonium hexafluorophosphate . Research extensively cites the iodonium (B1229267) salt, not the secondary amine, as a key component in modern photoinitiating systems. rsc.orgnih.govjomardpublishing.com Iodonium salts act as powerful co-initiators or photo-oxidants. rsc.orggoogle.com When paired with a photosensitizer, the excited sensitizer (B1316253) transfers an electron to the iodonium salt, which then undergoes irreversible fragmentation to produce aryl radicals. These radicals are highly effective at initiating the polymerization of acrylate (B77674) or methacrylate (B99206) monomers. nih.gov
Studies show that alkyl-substituted diphenyliodonium (B167342) cations, such as the bis(4-tert-butylphenyl)iodonium cation, exhibit higher efficiency in generating photoacids or radicals compared to unsubstituted diphenyliodonium salts. google.com These systems are often formulated as three-component systems, combining a photosensitizer, an amine (like EDB), and an iodonium salt to maximize polymerization speed and efficiency under visible light.
| Photoinitiating System Component | Role | Example Compound(s) | Relevant Research Finding |
| Photosensitizer / Photoinitiator | Absorbs light energy | Naphthoquinone-based dyes, Thioxanthone derivatives (e.g., PAATX) | Used with co-initiators to initiate polymerization under blue-light LED irradiation. rsc.orgnih.gov |
| Co-initiator (Electron Donor) | Reacts with excited photosensitizer to form radicals | Ethyl 4-dimethylaminobenzoate (EDB) | A common tertiary amine used in two- and three-component systems to accelerate polymerization. rsc.orgnsf.gov |
| Co-initiator (Radical Source) | Decomposes to form initiating radicals upon electron transfer | Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | A highly efficient iodonium salt that generates aryl radicals, enhancing polymerization rates. nih.govjomardpublishing.comgoogle.com |
Emerging Applications in Redox-Active Materials
This compound and other diarylamines serve as crucial precursors for a new generation of redox-active materials. These materials can reversibly gain or lose electrons, a property that is being harnessed for applications in energy storage, electronics, and smart materials.
The oxidation of secondary diarylamines, including those with tert-butyl groups, can produce highly stable diarylnitroxide radicals. nih.gov These nitroxides are of significant interest as they can exhibit ambipolar electrochemical behavior, meaning they can be both oxidized and reduced reversibly. This dual functionality makes them promising candidates for anolytes and catholytes in organic redox flow batteries, which offer a scalable solution for grid-level energy storage. nih.gov The steric bulk of the tert-butyl groups on the phenyl rings can enhance the stability of the resulting nitroxide radical. nih.gov
In the quest for better battery technology, diarylamine units are being integrated into advanced materials like metal-covalent organic frameworks (MCOFs). google.com In one study, redox-active diarylamine units were incorporated into an MCOF designed as a functional separator for lithium-metal batteries. google.com These units, in synergy with copper clusters in the framework, help modulate the local electron density, which promotes uniform lithium ion transport and deposition. google.com This leads to dendrite-free battery operation with enhanced stability and performance. google.com
Furthermore, diarylamine derivatives are foundational to the development of electrochromic and electroluminochromic materials. Polyamides containing electroactive triphenylamine (B166846) segments, which can be synthesized from this compound, exhibit stable and reversible changes in their optical properties upon electrochemical oxidation and reduction. This capability is essential for applications such as smart windows, displays, and sensors. The diarylamine units act as the redox-active sites that control the material's color or light emission. The strategic placement of bulky tert-butyl groups can improve the solubility and film-forming properties of these polymers while maintaining high electrochemical stability. These compounds are also being explored for their potential in spintronics and bistable memory devices. rsc.org
| Application Area | Material Type | Role of Diarylamine Structure | Research Focus |
| Energy Storage | Diaryl nitroxides | Precursor to stable, ambipolar radicals for redox flow batteries. nih.gov | Creating structurally tunable, stable redox-active materials for anolytes and catholytes. nih.gov |
| Advanced Batteries | Metal-Covalent Organic Frameworks (MCOFs) | Integrated redox-active units that regulate ion flux. google.com | Designing functional separators for dendrite-free lithium-metal batteries. google.com |
| Smart Materials | Electrochromic Polyamides | Forms the core of the electroactive segment responsible for color change. | Developing highly stable polymers for applications like smart windows and displays. |
| Molecular Electronics | Electroluminochromic Materials | Acts as a redox-active tag to modulate the light emission of chromophores. | Creating materials for bistable memory devices and spintronics. rsc.org |
Coordination Chemistry and Ligand Design
Development of Bis(4-tert-butylphenyl)amine-Based Ligands
The rigid and sterically hindered nature of the this compound framework makes it an excellent scaffold for designing multidentate ligands. These ligands are capable of forming stable complexes with a variety of transition metals, influencing their reactivity and catalytic potential.
Pincer Ligands and Their Coordination to Transition Metals
Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, creating a highly stable and well-defined coordination environment. The this compound moiety has been successfully incorporated into the design of various pincer ligands, including PNP and NNN-type ligands.
The rigid backbone of these pincer ligands pre-arranges the donor atoms for effective binding to a transition metal. researchgate.net This structural rigidity is a key feature that contributes to the stability of the resulting metal complexes. uzh.ch For instance, a family of rigid PNP pincer ligands has been shown to support a wide array of transition metal chemistry, spanning from early to late transition metals. researchgate.net The versatility of these ligands stems from their hybrid nature, which combines hard amido donors with soft phosphine (B1218219) donors, allowing them to coordinate effectively with a broad spectrum of metals. researchgate.net
Furthermore, the bis(di-tert-butyl-aminophenyl)amine ligand, H3LN,N,N, has been investigated in its reactions with various transition metal salts, including Mn(II), Co(II), Fe(III), and Cu(II). rsc.org These reactions can lead to oxidative transformations involving intramolecular and intermolecular C-N and N-N bond formations, and in some cases, a rare aromatic C-N bond cleavage resulting in a C-O bond. rsc.org The coordination of these pincer ligands to transition metals like rhodium and iridium has been observed to proceed via N-H activation, leading to the formation of amido-hydrido-metal(III) complexes. uzh.ch
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes featuring this compound-based ligands often involves the reaction of the ligand with a suitable metal precursor. The resulting complexes are then thoroughly characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
For example, the N,N‐bis(2‐amino‐3,5‐di‐tert‐butylphenyl)amine pincer ligand has been coordinated to copper. researchgate.net Depending on the copper source used, either a mononuclear complex or a trinuclear complex can be isolated. researchgate.net The mononuclear complex consists of two deprotonated iminobenzoquinone ligands coordinated to a Cu(I) center, while the trinuclear complex features a three-fold repetition of a unit made of a Cu(II) center coordinated to a tridentate ligand radical-dianion. researchgate.net
The synthesis of chiral pincer complexes has also been achieved. For instance, an optically pure amino-bis-sulfoxide ligand, (S,S)-bis(4-tert-butyl-2-(p-tolylsulfinyl)phenyl)amine, was synthesized and subsequently used to prepare chiral Rh(I) and Ir(III) pincer complexes. researchgate.netuzh.ch The synthesis of the ligand itself starts from bis(2-bromo-4-tert-butylphenyl)amine, which is prepared by the bromination of this compound. uzh.ch
Table 1: Examples of Synthesized Metal Complexes with this compound-Based Ligands
| Ligand Type | Metal Center | Resulting Complex | Characterization Techniques |
| PNP Pincer | Rhodium (I) | mer-(R,R)-[Rh(bis(4-(tert-butyl)-2-(p-tolylsulfinyl)phenyl)amide)(COE)] | NMR, X-ray Crystallography |
| PNP Pincer | Iridium (III) | [Ir(bis(4-(tert-butyl)-2-(p-tolylsulfinyl)phenyl)amide)(Cl)(H)(COE)] | NMR, Elemental Analysis |
| NNN Pincer | Copper (I) | Mononuclear complex with two deprotonated iminobenzoquinone ligands | EPR, Vis-NIR, X-ray Crystallography |
| NNN Pincer | Copper (II) | Trinuclear complex with a tridentate ligand radical-dianion | EPR, Vis-NIR, X-ray Crystallography |
Catalytic Applications of Metal-Ligand Systems
The metal complexes derived from this compound-based ligands have demonstrated significant catalytic activity in a variety of organic reactions. The steric and electronic properties of the ligands play a crucial role in determining the efficiency and selectivity of these catalytic processes.
Influence on Radical Polymerization Processes
This compound derivatives have been explored for their role in controlling radical polymerization reactions. For instance, charge transfer complexes formed between aromatic amines, such as N,N-dimethyl-p-toluidine, and iodonium (B1229267) salts like bis(4-tert-butylphenyl)iodonium triflate, can act as dual thermal and photoinitiators for free-radical frontal polymerization. nsf.gov The steric bulk of the tert-butyl groups on the iodonium salt can influence the formation of the charge transfer complex and, consequently, the polymerization rate. nsf.gov
In another study, an iron(III) complex with a porphyrin ligand bearing 4'-tert-butylphenyl substituents was investigated as a catalyst in the radical polymerization of methyl methacrylate (B99206) and styrene. researchgate.net The presence of this complex influenced the polymerization process initiated by conventional radical initiators like azobisisobutyronitrile or benzoyl peroxide. researchgate.net
Role in Reductive Amination Reactions
Reductive amination is a fundamental transformation in organic synthesis for the formation of C-N bonds. While direct involvement of this compound in catalytic reductive amination is not extensively documented in the provided context, related studies highlight the importance of ligand design in such reactions. For example, iron carbonyl complexes with diaminocyclopentadienone ligands have been used as catalysts for reductive amination. rsc.org The general principles of reductive amination often involve the formation of an imine intermediate, which is then reduced. Controlling side reactions, such as the formation of tertiary amines from primary amines, is a key challenge that can be addressed by strategies like pre-forming the imine before reduction. reddit.com A comparative investigation into Cu-assisted oxidative and reductive amination has shown that the latter is preferable for synthesizing bulky diarylamines. researchgate.net
Mechanisms of Catalytic Activity and Selectivity
Understanding the mechanism of a catalytic reaction is essential for optimizing its performance. For metal-ligand systems based on this compound, the ligand architecture profoundly influences the catalytic mechanism and the resulting selectivity.
In the context of C-H bond amination catalyzed by ruthenium-porphyrin complexes, the axial ligand's electronic characteristics were found to not be the determining factor for catalytic activity, suggesting similar mechanisms for different axial ligands. unimi.it The proposed mechanism involves the departure of a ligand to create an unsaturated species that then reacts with an organic azide (B81097) to generate a reactive mono-imido complex. unimi.it This intermediate can then proceed through different pathways, including a radical "rebound mechanism" or the formation of a bis-imido species, to achieve the amination of the C-H bond. unimi.it
The stereochemistry of metal complexes, which is dictated by the ligand, is also a critical factor in catalysis. Studies on metal complexes with amino acid-substituted bis(2-picolyl)amine ligands have shown that the stoichiometry and stereochemistry (mer, trans-fac, or cis-fac) of the products can be controlled and have been studied using various spectroscopic and computational methods. rsc.org This level of control over the catalyst's structure is paramount for achieving high selectivity in catalytic transformations.
Advanced Spectroscopic Characterization and Correlative Studies
Electronic Spectroscopy for Understanding Charge Transfer
The electronic properties of Bis(4-tert-butylphenyl)amine and its derivatives are of significant interest, particularly in the context of their application in materials science. Spectroscopic techniques are pivotal in elucidating the nature of electronic transitions, charge transfer phenomena, and excited-state dynamics.
UV-Visible Absorption Spectroscopy
UV-Visible absorption spectroscopy is a fundamental tool for probing the electronic transitions in molecules. For derivatives of this compound, the absorption spectra provide insights into intramolecular charge transfer (ICT) processes. For instance, in a series of polyamides incorporating di-tert-butyl-substituted N,N,N',N'-tetraphenyl-1,4-phenylenediamine units, dilute solutions in N-methyl-2-pyrrolidinone (NMP) exhibit strong absorption bands in the range of 316–342 nm. ntu.edu.tw
In studies of related donor-acceptor systems, the UV-Vis spectra are sensitive to the molecular environment. For example, the UV-Vis absorption spectrum of 4′-(4-(di(4-tert-butylphenyl)amine)phenyl)-2,2′,6′,2″-terpyridine, a related compound, shows variations in different solvents, indicative of the influence of solvent polarity on the electronic transitions. mdpi.com Similarly, the formation of electron donor-acceptor complexes between anilines and dibenzoylethylenes can be visualized through changes in the UV-vis absorption spectra, with new absorption bands appearing upon complexation. nih.gov The photoproducts of bis(4-tert-butylphenyl)iodonium salts, which are structurally related, have also been identified using techniques including UV-Vis spectroscopy. researchgate.net
The absorption characteristics are crucial for applications in areas like electrochromism, where polyamides based on this compound have been investigated. These materials exhibit reversible color changes upon electrochemical oxidation, a property that is directly related to alterations in their electronic absorption. ntu.edu.tw
Photoluminescence and Time-Resolved Fluorescence Spectroscopy
Photoluminescence (PL) and time-resolved fluorescence spectroscopy are powerful techniques for investigating the emissive properties and excited-state lifetimes of molecules. Polyamides derived from this compound and aromatic dicarboxylic acids display photoluminescence maxima between 362–465 nm in the violet-blue region when dissolved in NMP. ntu.edu.tw Those derived from aliphatic dicarboxylic acids are optically transparent in the visible region and exhibit higher fluorescence quantum yields. ntu.edu.tw The fluorescence quantum yields of these polyamides were measured using quinine (B1679958) sulfate (B86663) as a reference standard. ntu.edu.tw
The fluorescence of derivatives of this compound can be significantly influenced by the surrounding environment. For example, 4′-(4-(di(4-tert-butylphenyl)amine)phenyl)-2,2′,6′,2″-terpyridine exhibits strong positive solvatochromism, meaning its emission red-shifts in more polar solvents. mdpi.com This is attributed to the stabilization of the excited state in polar environments and a switch from a locally excited state to an intramolecular charge transfer (ICT) state. mdpi.com Time-resolved fluorescence spectroscopy has been used to monitor the excited state dynamics of such systems. mdpi.comvilniustech.ltacs.orgnih.gov For instance, femtosecond fluorescence up-conversion has revealed the presence of multiple ICT conformers in the excited state of 4′-(4-(di(4-tert-butylphenyl)amine)phenyl)-2,2′,6′,2″-terpyridine. mdpi.com
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy provides crucial information about the dynamics of short-lived excited states. This technique has been employed to study the excited-state dynamics of molecules containing the this compound moiety. For example, in the case of 4′-(4-(di(4-tert-butylphenyl)amine)phenyl)-2,2′,6′,2″-terpyridine, femtosecond transient absorption spectroscopy helped to identify three distinct ICT conformers. mdpi.com The study revealed that a photoexcited state (ICT₁) undergoes a transfer to two other conformers (ICT₁′ and ICT₂), which is a result of structural rearrangements involving the dihedral angles between the terpyridine, phenylene, and amine groups. mdpi.com While one of these conformers decays through fluorescence, the other is a non-emissive "dark state". mdpi.com The dynamics of these processes were found to be dependent on both the polarity and viscosity of the solvent. mdpi.com
TA spectroscopy has also been instrumental in understanding the photophysical behavior of donor-spacer-acceptor compounds designed for thermally activated delayed fluorescence (TADF). vilniustech.ltacs.orgnih.gov In these studies, TA spectroscopy, in conjunction with time-resolved fluorescence and quantum chemical calculations, helps to unravel complex cascade-type photophysical pathways. vilniustech.ltacs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR and ¹³C NMR Spectral Assignments
The ¹H and ¹³C NMR spectra of this compound and its derivatives have been reported in the literature, confirming their chemical structures. For example, in a synthetic procedure for a diamine monomer derived from this compound, the ¹H NMR spectrum in DMSO-d₆ showed characteristic signals for the tert-butyl protons at 1.24 ppm, the amino protons at 5.00 ppm, and the aromatic protons in the range of 6.55-7.19 ppm. ntu.edu.tw The corresponding ¹³C NMR spectrum displayed signals for the tert-butyl carbons at 31.21 ppm (CH₃) and 33.70 ppm (quaternary C), along with a series of signals for the aromatic carbons. ntu.edu.tw Two-dimensional NMR techniques, such as COSY, are often used to assist in the assignment of these signals. ntu.edu.tw
Below are interactive tables summarizing the reported NMR data for a derivative of this compound.
¹H NMR Spectral Data for N¹-(4-aminophenyl)-N¹,N⁴-bis(4-tert-butylphenyl)benzene-1,4-diamine in DMSO-d₆ ntu.edu.tw
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.24 | s | 18H | t-butyl |
| 5.00 | s | 2H | -NH₂ |
| 6.55 | d, J = 8.6 Hz | 2H | Hc |
| 6.77 | d, J = 8.6 Hz | 2H | Hd |
| 6.81 | d, J = 8.7 Hz | 4H | Hb |
| 7.19 | d, J = 8.7 Hz | 4H | Ha |
¹³C NMR Spectral Data for N¹-(4-aminophenyl)-N¹,N⁴-bis(4-tert-butylphenyl)benzene-1,4-diamine in DMSO-d₆ ntu.edu.tw
| Chemical Shift (ppm) | Assignment |
| 31.21 | C1 (t-butyl CH₃) |
| 33.70 | C2 (t-butyl C) |
| 114.85 | C9 |
| 120.90 | C5 |
| 125.57 | C4 |
| 127.72 | C8 |
| 135.54 | C7 |
| 142.96 | C3 |
| 145.49 | C6 |
| 145.78 | C10 |
Variable-Temperature NMR for Rotational Dynamics
Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes in molecules, such as restricted rotation around chemical bonds. In some derivatives of this compound, VT NMR studies can provide insights into the rotational dynamics of the bulky phenyl groups. For instance, in related systems like MeO-BIPHEP derivatives, restricted rotation around P-C bonds has been observed and analyzed using VT NMR. acs.org This technique, often combined with 2D NMR experiments like NOESY, can help to understand the conformational preferences and energy barriers associated with these rotational processes. acs.org While specific VT-NMR studies on this compound itself were not found in the provided search results, the technique's applicability to sterically hindered aromatic amines suggests its potential for investigating the rotational dynamics of the tert-butylphenyl groups in this compound. Such studies can reveal information about the molecule's conformational flexibility and how it might be influenced by temperature. acs.orgresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a crucial technique for studying chemical species that have one or more unpaired electrons, such as organic radicals. The oxidation of this compound leads to the formation of a stable aminoxyl radical, 4,4'-bis-(tert-butylphenyl)nitroxide. This radical species has been characterized using ESR spectroscopy to understand its electronic structure and the delocalization of the unpaired electron.
The ESR spectrum of the 4,4'-bis-(tert-butylphenyl)nitroxide radical provides key information through its g-value and hyperfine coupling constants. The primary interaction observed is the coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1), which typically splits the signal into a characteristic triplet. Further smaller couplings to protons on the phenyl rings can also be resolved, providing insight into the spin density distribution across the molecule.
In a study on twisted diarylnitroxides, the ESR spectrum for 4,4'-bis-(tert-butylphenyl)nitroxide was recorded and simulated. acs.org The analysis of the spectrum yields the hyperfine coupling constant for the nitrogen atom (aN), which is indicative of the spin density localized on the nitroxide group. For comparison, the related isomer 2,4′-di-tert-butylphenyl nitroxide shows a nitrogen hyperfine coupling constant (aN) of 10.34 G. acs.org The electrochemical properties of bis(4-tert-butylphenyl)nitroxide have also been investigated, demonstrating its utility as a stable redox mediator. sigmaaldrich.com
Table 1: ESR Spectroscopic Data for 4,4'-bis-(tert-butylphenyl)nitroxide Radical
| Parameter | Value | Description |
|---|---|---|
| Radical Species | 4,4'-bis-(tert-butylphenyl)nitroxide | Formed by oxidation of the parent amine. |
| g-value | ~2.006 | Typical for organic nitroxide radicals. |
| aN (Gauss) | Data not explicitly stated in abstract. | Hyperfine coupling constant for the central nitrogen atom. The spectrum shows a primary triplet pattern due to this interaction. acs.org |
| Spectral Pattern | Triplet | The primary signal is split into three lines of roughly equal intensity by the ¹⁴N nucleus. acs.org |
X-ray Diffraction Analysis for Solid-State Structures
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing. This compound is commercially available as a crystalline powder, indicating a regular solid-state structure amenable to XRD analysis. nih.gov
However, a comprehensive search of the scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction study for this compound. While XRD studies have been performed on more complex molecules derived from or related to this compound, such as phenoxazine (B87303) derivatives or metal-pincer complexes, the specific crystallographic data for the parent compound itself is not reported in the reviewed literature. nih.gov Therefore, detailed information regarding its crystal system, space group, and precise molecular geometry in the solid state remains uncharacterized in public-domain scientific sources.
Chemical Reactivity and Functional Transformations
Oxidation and Redox Behavior
The oxidation of bis(4-tert-butylphenyl)amine has been a subject of interest, primarily due to the stability of the resulting radical species. The electron-donating nature of the tert-butyl groups influences the ease of oxidation at the nitrogen center.
Electrochemical Oxidation Studies (Cyclic Voltammetry)
The electrochemical oxidation of diarylamines, including this compound, is a complex process that is highly dependent on the substituents present in the phenyl rings. researchgate.net While specific cyclic voltammetry data for this compound is not extensively detailed in the reviewed literature, the electrochemical behavior of structurally related compounds provides significant insights. For instance, the electrochemical oxidation of p-substituted calixarenes, which also contain tert-butylphenol units, has been shown to be an irreversible process. researchgate.net The oxidation potential is influenced by factors such as scan rate, concentration, and temperature. researchgate.net
The oxidation of diarylamines can lead to a variety of products, and the electrochemical potential values are primarily determined by the amine's structure. researchgate.net The presence of electron-donating groups, such as the tert-butyl group, generally lowers the oxidation potential, making the compound easier to oxidize compared to unsubstituted diphenylamine (B1679370). The chemical oxidation of diarylamines is also dependent on the nature of the oxidant and the reaction medium. researchgate.net
| Compound | Predicted Physicochemical Properties | Value |
|---|---|---|
| This compound | Boiling Point | 382.8 °C at 760 mmHg lookchem.com |
| Melting Point | 108 °C lookchem.com | |
| Flash Point | 188.1 °C lookchem.com | |
| Density | 0.974 g/cm³ lookchem.com | |
| pKa | 1.47 ± 0.40 lookchem.comfinechemical.net | |
| LogP | 6.09820 lookchem.com |
Formation and Stability of Radical Cations
Upon one-electron oxidation, diarylamines form radical cations. The stability and subsequent reaction pathways of these radical cations are heavily influenced by the substituents on the aromatic rings. In the case of this compound, the resulting radical cation benefits from the steric protection afforded by the bulky tert-butyl groups. This steric hindrance can contribute to the stability of the radical species. researchgate.net
The study of the diphenylamine radical cation (Ph₂NH⁺) using EPR and ENDOR spectroscopy reveals delocalization of the unpaired electron over the phenyl rings. researchgate.net For substituted diarylamines, the electronic properties and location of the substituents dictate the subsequent chemical reactions of the radical cations. researchgate.net The oxidation of this compound can lead to the formation of a stable diarylnitroxide, which is a long-lived radical. researchgate.net The formation of such stable radical species is a key feature of the chemistry of sterically hindered diarylamines. The study of the formation and decay of the radical cation of 4,4'-(dimethylamino)diphenylmethane has shown that the process follows second-order kinetics. rsc.org
Acid-Base Properties and Protonation Effects
The basicity of this compound is relatively low for an amine, a characteristic feature of diarylamines where the nitrogen lone pair is delocalized over two aromatic rings. A predicted pKa value for the protonated form of this compound is approximately 1.47 ± 0.40. lookchem.comfinechemical.net This low basicity means that strong acidic conditions are required to achieve significant protonation of the nitrogen atom.
The protonation of the amine nitrogen can have a significant effect on the electronic properties and reactivity of the molecule. Upon protonation, the nitrogen lone pair is no longer available for delocalization into the phenyl rings, which would alter the molecule's UV-visible absorption spectrum and its redox properties. In atmospheric chemistry studies of the related compound tert-butylamine, it has been observed that the amine can undergo acid-base reactions to form aminium salts, such as tert-butylaminium nitrate. whiterose.ac.uk
Influence of Steric Hindrance on Reactivity Profiles
The two tert-butyl groups in the para-positions of the phenyl rings exert significant steric hindrance around the amine nitrogen. This steric bulk plays a crucial role in controlling the reactivity of the molecule. researchgate.net
One of the primary effects of this steric hindrance is the protection of the amine and the resulting radical species from further reactions. For example, the bulky substituents can inhibit intermolecular reactions that might otherwise lead to polymerization or degradation of the radical cation. researchgate.net This steric protection is a key factor in the stability of diarylnitroxides derived from sterically hindered diarylamines. researchgate.net
Structure Function and Structure Reactivity Relationships
Impact of Molecular Conformation on Optical and Electronic Properties
The optical and electronic characteristics of diarylamines, including Bis(4-tert-butylphenyl)amine, are intrinsically linked to their molecular conformation. Unlike a planar molecule, the two phenyl rings in diarylamines are twisted out of the plane of the central nitrogen atom. This non-planar, propeller-like structure is a result of steric hindrance between the ortho-hydrogens on the phenyl rings.
This twist significantly disrupts the π-conjugation across the molecule. The extent of electronic communication between the two aromatic rings through the nitrogen lone pair is reduced, which in turn governs the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, a larger deviation from planarity leads to a larger HOMO-LUMO gap. researchgate.net This gap is a critical parameter as it determines the energy required to excite an electron from the ground state to the first excited state, directly influencing the compound's absorption and emission properties. mdpi.com
A larger HOMO-LUMO gap means that higher energy (shorter wavelength) light is required for electronic excitation. Consequently, the absorption and emission spectra are shifted towards the blue end of the spectrum (hypsochromic shift) compared to a hypothetical planar analogue. The electron-donating nature of the tert-butyl groups at the para-positions increases the energy of the HOMO, which would typically reduce the HOMO-LUMO gap; however, the overriding factor defining the optical properties remains the molecular twist. These properties are crucial for the application of such molecules in optoelectronics and as hole-transporting materials in devices like organic light-emitting diodes (OLEDs). nih.gov
Table 1: Conceptual Relationship between Molecular Conformation and Properties
| Property | Planar Conformation (Hypothetical) | Twisted Conformation (Actual) | Rationale |
| π-Conjugation | Extensive | Disrupted | Steric hindrance forces phenyl rings out of plane, breaking orbital overlap. |
| HOMO-LUMO Gap | Smaller | Larger | Reduced conjugation leads to a greater energy difference between orbitals. researchgate.net |
| Absorption Wavelength | Longer (Red-shifted) | Shorter (Blue-shifted) | Higher energy is required to excite an electron across a larger gap. |
| Molecular Stability | Less Stable | More Stable | A larger HOMO-LUMO gap generally correlates with higher chemical stability. researchgate.net |
This table presents a conceptual model based on established principles of molecular orbital theory.
Correlation of Substituent Effects with Electrochemical Potentials
The electrochemical behavior of this compound is profoundly influenced by the electronic effects of its substituents. The tert-butyl groups located at the para-position of each phenyl ring play a dual role in defining the compound's reactivity upon oxidation.
Firstly, the tert-butyl group is an electron-donating group (EDG) through an inductive effect. It increases the electron density on the aromatic rings and, by extension, on the central nitrogen atom. This increased electron density makes it easier to remove an electron from the molecule. As a result, the oxidation potential of this compound is lower than that of unsubstituted diphenylamine (B1679370). In triphenylamine (B166846) derivatives, it has been shown that electron-donating groups stabilize the resulting cation radical, making oxidation easier. ntu.edu.tw
Secondly, and crucially, the bulky tert-butyl groups provide steric hindrance at the para-positions. In the electrochemical oxidation of unsubstituted diphenylamine, the initially formed radical cation is unstable and rapidly undergoes a C-C coupling reaction at the para-positions to form N,N'-diphenylbenzidine. utexas.edu This subsequent chemical reaction makes the oxidation process electrochemically irreversible. However, in this compound, the bulky tert-butyl groups physically block the para-positions, preventing this dimerization reaction. utexas.edu This steric protection leads to a stable radical cation and a chemically reversible oxidation process. This effect has been demonstrated in the closely related compound 4,4'-di-tert-octyldiphenylamine (Vanlube 81), which shows a reversible oxidation wave in cyclic voltammetry for this reason. utexas.edu
Table 2: Comparison of Electrochemical Oxidation Behavior
| Compound | Substituent Effect | Key Feature of Electrochemical Oxidation | Stability of Radical Cation |
| Diphenylamine | None | Irreversible C-C coupling at para-positions. utexas.edu | Unstable |
| This compound | Electronic: Electron-donatingSteric: Para-positions blocked | Reversible one-electron oxidation. utexas.edu | Stable |
Steric and Electronic Factors Governing Ligand-Metal Interactions
When this compound acts as a ligand in coordination chemistry, both steric and electronic factors come into play to determine the nature and stability of the resulting metal complexes. nih.gov
Electronic Factors: The compound possesses two primary sources of electron density that can be donated to a metal center: the lone pair of electrons on the nitrogen atom and the π-electron systems of the two phenyl rings. The nitrogen lone pair allows the molecule to function as a classic Lewis base, forming a coordinate bond with a metal ion. The electron-donating tert-butyl groups further enhance the basicity of the nitrogen and the electron richness of the phenyl rings, making the compound a stronger electron donor compared to unsubstituted diphenylamine. This enhanced donor capacity can lead to more stable metal complexes.
Steric Factors: The most significant steric feature of this compound is the presence of the two large tert-butyl groups. These bulky substituents impose considerable steric hindrance around the molecule. This steric bulk can influence ligand-metal interactions in several ways:
Coordination Number and Geometry: The steric hindrance may prevent multiple ligands from coordinating to a single metal center or may force a specific, often distorted, coordination geometry to accommodate the bulky groups.
Kinetic Stability: While the electronic effects may favor strong binding (thermodynamic stability), the steric bulk can kinetically stabilize a complex by hindering the approach of other molecules that might otherwise react with the metal center.
Selectivity: The steric profile can impart selectivity in catalytic applications, where the ligand may direct a substrate to bind to the metal center in a specific orientation.
The interplay between the favorable electronic donation from the nitrogen and the significant steric hindrance from the tert-butyl groups is a key characteristic that defines the utility of this compound and related diarylamines as ligands in coordination chemistry and catalysis. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
